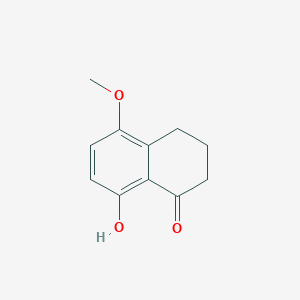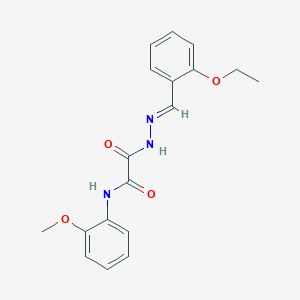
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound with a unique structure that includes both ethoxy and methoxy functional groups
Preparation Methods
The synthesis of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-ethoxybenzaldehyde with hydrazine hydrate, followed by the reaction with 2-methoxyphenyl isocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazino group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms.
Comparison with Similar Compounds
Similar compounds include other hydrazino derivatives and benzylidene compounds. Compared to these, 2-(2-(2-Ethoxybenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 2-(2-(2-Methoxybenzylidene)hydrazino)-N-(2-ethoxyphenyl)-2-oxoacetamide
- 2-(2-(2-Methylbenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide
Properties
CAS No. |
359810-21-2 |
|---|---|
Molecular Formula |
C18H19N3O4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N'-[(E)-(2-ethoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C18H19N3O4/c1-3-25-15-10-6-4-8-13(15)12-19-21-18(23)17(22)20-14-9-5-7-11-16(14)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+ |
InChI Key |
NQKVVXWYUPHJGZ-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C(=O)NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


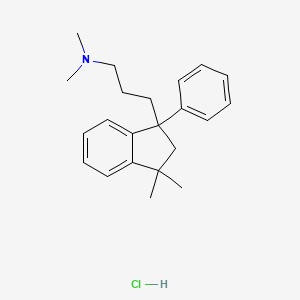
![Ethyl 2-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12002635.png)
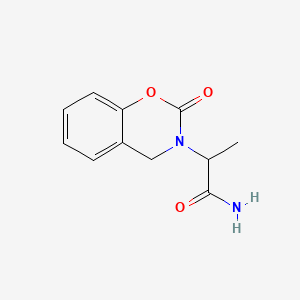
![Acetamide, N-[5-(ethylthio)-2-thienyl]-](/img/structure/B12002649.png)

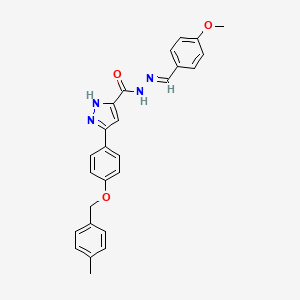
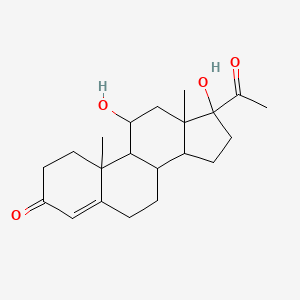
![Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate](/img/structure/B12002673.png)
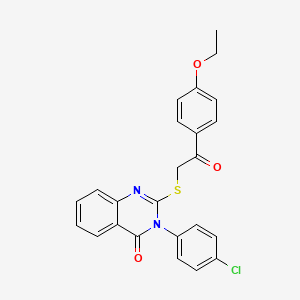
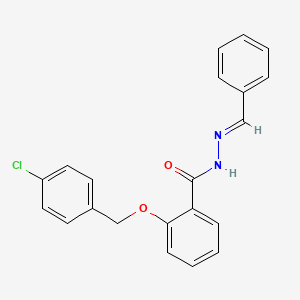

![7,9-Dichloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B12002703.png)

